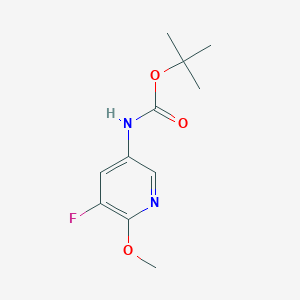
Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate
Cat. No. B8372328
M. Wt: 242.25 g/mol
InChI Key: SNLDSERVWUYIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09051310B2
Procedure details


Triethylamine (267 μl), tert-butanol (230 μl), and DPPA (413 μl) were added to a toluene (5 ml) solution containing 5-fluoro-6-methoxynicotinic acid (275 mg), followed by reflux for 3 hours. The reaction solution was adjusted to room temperature and water was added, followed by extraction with ethyl acetate. Next, the organic layers were washed with saturated saline and dried over anhydrous sodium sulfate and the solvent was distilled away under reduced pressure. Then, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 3:1). Colorless oily matter of tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate (279 mg) was thus obtained.






Identifiers


|
REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])=CC=1.[F:30][C:31]1[C:32]([O:40][CH3:41])=[N:33][CH:34]=[C:35]([CH:39]=1)C(O)=O>O.C1(C)C=CC=CC=1>[F:30][C:31]1[CH:39]=[C:35]([NH:3][C:6](=[O:20])[O:12][C:8]([CH3:11])([CH3:10])[CH3:9])[CH:34]=[N:33][C:32]=1[O:40][CH3:41]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
267 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
230 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
413 μL
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
275 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC=C(C(=O)O)C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by reflux for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
Next, the organic layers were washed with saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 3:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=NC1OC)NC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 279 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
